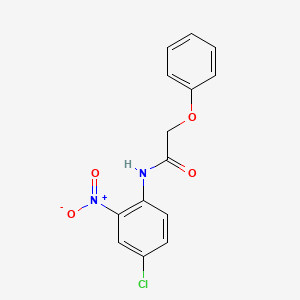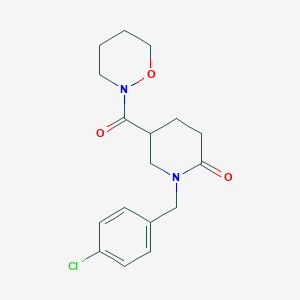![molecular formula C22H28O4 B5035564 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 'TBX', and it has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. TBX has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. TBX also inhibits the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde are diverse and depend on the specific application. TBX has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. TBX has also been found to inhibit angiogenesis, which is the process of developing new blood vessels. Inhibition of angiogenesis is essential in preventing the growth and spread of cancer cells. In addition, TBX has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its high potency and selectivity. TBX has been found to be effective in low concentrations, which makes it an ideal candidate for use in various assays. However, the limitations of using TBX in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde. One area of research is the development of new synthesis methods that can produce TBX in larger quantities and with higher purity. Another area of research is the investigation of the potential applications of TBX in treating other diseases, such as Parkinson's disease and diabetes. Additionally, further studies are needed to explore the mechanism of action of TBX and its potential side effects.
Conclusion:
In conclusion, 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound with significant potential in scientific research. Its applications in cancer research, Alzheimer's disease, and other diseases make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on TBX have been discussed in this paper. The results of these studies could lead to the development of new treatments and therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has been achieved using different methods. One of the most common methods is the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-tert-butylphenol in the presence of sodium hydride and 1,4-dibromobutane. This reaction produces the intermediate 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde, which is then converted to the final product using various techniques.
Aplicaciones Científicas De Investigación
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that TBX inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBX has also been found to be effective in treating various other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-22(2,3)18-9-5-6-10-19(18)25-13-7-8-14-26-20-12-11-17(16-23)15-21(20)24-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPYKNYTIPSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)

![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)